molecular formula C10H5ClF2N2O B1594664 3-Chloro-6-(2,4-difluorophenoxy)pyridazine CAS No. 353258-85-2

3-Chloro-6-(2,4-difluorophenoxy)pyridazine

Cat. No. B1594664
M. Wt: 242.61 g/mol
InChI Key: XZDWBNZOBBQJMI-UHFFFAOYSA-N
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Description

3-Chloro-6-(2,4-difluorophenoxy)pyridazine, also known as 3C6DFP, is an organic compound belonging to the family of pyridazines. It is a colorless and odorless solid with a molecular weight of 225.56 g/mol and a melting point of 175-176 °C. 3C6DFP has been studied extensively due to its potential applications in the fields of medicinal chemistry and biochemistry.

Scientific Research Applications

Synthesis and Structural Characterization

Pyridazine derivatives have been explored for their diverse biological properties, including anti-tumor and anti-inflammatory activities. A study by Sallam et al. (2021) on triazole pyridazine derivatives provides insight into their synthesis, structural characterization, and quantum chemical parameters through density functional theory (DFT) calculations and Hirshfeld surface analysis. This research highlights the potential of pyridazine compounds in developing new pharmaceuticals due to their significant intermolecular interactions and molecular packing strength, supported by NMR, IR, mass spectral studies, and single crystal X-ray diffraction techniques (Sallam et al., 2021).

Herbicidal Activities

The agricultural potential of pyridazine derivatives is demonstrated through their herbicidal activities. Xu et al. (2008) synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated them for their herbicidal properties. Some compounds exhibited superior herbicidal activities compared to commercial herbicides, showcasing the relevance of pyridazine derivatives in agricultural chemistry (Xu et al., 2008).

Antioxidant Activity and Docking Study

Another study by Sallam et al. (2021) on the antioxidant activity of a pyridazine compound, 6-chloro-3-[(4-methylphenoxy) methyl] [1,2,4] triazolo[4,3-b]pyridazine, utilized DFT calculations, Hirshfeld surface analysis, and molecular docking studies. This research presents the compound's potential in combatting oxidative stress, supported by its synthesis, characterization, and experimental validation of its antioxidant properties (Sallam et al., 2021).

Corrosion Inhibition

The application of pyridazine derivatives in materials science is illustrated by Mashuga et al. (2017), who investigated the inhibitory effect of new pyridazine derivatives on the corrosion of mild steel in hydrochloric acid. The study combines electrochemical techniques, spectroscopic analysis, and theoretical computational chemistry to demonstrate the compounds' effectiveness as corrosion inhibitors, highlighting their practical significance in industrial applications (Mashuga et al., 2017).

Fungicidal Activity

In the field of agrochemistry, Sallam et al. (2022) synthesized and analyzed 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine for its fungicidal activity against Fusarium oxysporum. The study utilized single crystal X-ray structural analysis, Hirshfeld surface analysis, DFT calculations, and molecular docking studies to showcase the compound's potential in addressing fungal pathogens in crops, emphasizing the role of pyridazine derivatives in enhancing agricultural productivity (Sallam et al., 2022).

properties

IUPAC Name

3-chloro-6-(2,4-difluorophenoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2N2O/c11-9-3-4-10(15-14-9)16-8-2-1-6(12)5-7(8)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDWBNZOBBQJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342411
Record name 3-Chloro-6-(2,4-difluorophenoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(2,4-difluorophenoxy)pyridazine

CAS RN

353258-85-2
Record name 3-Chloro-6-(2,4-difluorophenoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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